molecular formula C9H5N7O4 B14590634 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole CAS No. 61469-73-6

2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole

Cat. No.: B14590634
CAS No.: 61469-73-6
M. Wt: 275.18 g/mol
InChI Key: RNXBAWOSYQCUQY-UHFFFAOYSA-N
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Description

2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is a complex organic compound that features an azido group and a dinitrophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole typically involves the reaction of 2,4-dinitrophenylhydrazine with imidazole in the presence of an azidating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the azido group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling azido compounds, which can be highly reactive and potentially explosive .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the dinitrophenyl group can yield 2-amino-1-(2,4-dinitrophenyl)-1H-imidazole, while oxidation of the azido group can produce 2-nitro-1-(2,4-dinitrophenyl)-1H-imidazole .

Scientific Research Applications

2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole involves its ability to form covalent bonds with other molecules through its azido group. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Azido-1-(2,4-dinitrophenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2-Azido-1-(2,4-dinitrophenyl)-1H-triazole: Contains a triazole ring, offering different reactivity and stability.

Uniqueness

2-Azido-1-(2,4-dinitrophenyl)-1H-imidazole is unique due to its specific combination of an azido group and a dinitrophenyl group attached to an imidazole ring.

Properties

CAS No.

61469-73-6

Molecular Formula

C9H5N7O4

Molecular Weight

275.18 g/mol

IUPAC Name

2-azido-1-(2,4-dinitrophenyl)imidazole

InChI

InChI=1S/C9H5N7O4/c10-13-12-9-11-3-4-14(9)7-2-1-6(15(17)18)5-8(7)16(19)20/h1-5H

InChI Key

RNXBAWOSYQCUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=CN=C2N=[N+]=[N-]

Origin of Product

United States

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